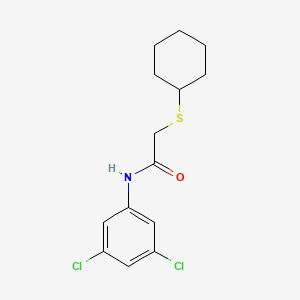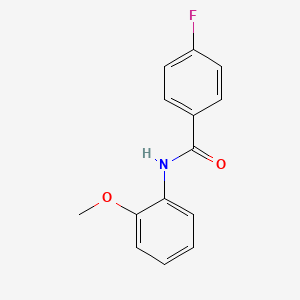
N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including an amide, a thioether, and an oxadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present. The amide group would likely participate in hydrogen bonding, and the aromatic rings could participate in pi stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds would likely undergo reactions at the functional groups, such as nucleophilic substitution at the thioether or hydrolysis of the amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the aromatic rings could increase its lipophilicity .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have investigated its in vitro activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mechanism of action and efficacy could lead to novel antimicrobial agents .
Thiazole Chemistry
The synthesis of this compound involves Hantzsch thiazole synthesis, a well-established method for creating thiazole derivatives. Thiazoles play a crucial role in drug development, with several existing drugs derived from this scaffold. Examples include Sulfathiazole (an antimicrobial), Abafungin (an antifungal), and antiretrovirals. Thiazoles have also shown promise in treating HIV infections, various cancers, hypertension, schizophrenia, and allergies .
Chlorine Substituent Effects
The presence of chlorine in low molecular weight compounds significantly impacts their biological activity. By altering the electrophilicity of carbon in C-Cl bonds, chlorine can enhance or modify the compound’s properties. Investigating the effects of chlorine substitution on this compound may reveal valuable insights for drug design .
Nitazoxanide Analogs
Nitazoxanide, an antimicrobial drug, has demonstrated efficacy against H. pylori when administered alongside omeprazole. Exploring structural analogs of nitazoxanide, including our compound, could lead to improved antimicrobial agents .
Anti-Inflammatory Potential
Darbufelone, a marketed anti-inflammatory drug, contains a thiazole moiety. Our compound’s structural similarity suggests it may also possess anti-inflammatory properties. Investigating its effects on inflammation pathways could be valuable .
Drug Discovery
Given the compound’s unique structure, researchers may explore it as a starting point for drug discovery. Computational studies, molecular docking, and in vivo experiments could identify potential targets and therapeutic applications .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N4O3S/c1-10-5-6-11(7-12(10)20)24-15(27)9-30-19-26-25-16(29-19)8-23-18(28)17-13(21)3-2-4-14(17)22/h2-7H,8-9H2,1H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOFPSSTNZAGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)


![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)


![N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)
![4,4,4-Trifluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]butanamide](/img/structure/B2637068.png)



![6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2637077.png)